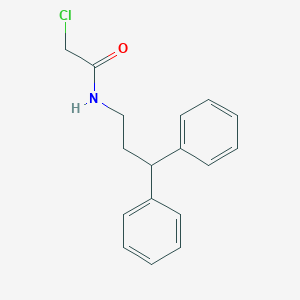

2-chloro-N-(3,3-diphenylpropyl)acetamide

Description

Contextualization within Halogenated Acetamide (B32628) Chemistry Research

Significance of Acetamide Derivatives in Synthetic Organic Chemistry

Acetamide derivatives are a fundamental class of organic compounds characterized by the CH₃CONH-R structure. ontosight.ai They are integral to synthetic organic chemistry due to their stability and the diverse chemical transformations they can undergo. patsnap.com The amide bond is a key feature in countless biologically active molecules, including proteins, and is also found in synthetic polymers. quora.com In laboratory and industrial settings, acetamides serve as crucial intermediates, solvents, and plasticizers. patsnap.comwikipedia.org Their derivatives are precursors in the synthesis of more complex organic compounds, including a wide array of pharmaceuticals, pesticides, and dyes. patsnap.comnih.gov The utility of acetamide derivatives is vast, with specific examples being developed as anticancer agents and analgesics, such as the widely used paracetamol. nih.gov

Role of Halogenated Aliphatic Amides in Chemical Transformations

The introduction of a halogen atom to the aliphatic chain of an amide, particularly at the alpha-position (adjacent to the carbonyl group), creates a highly valuable and reactive functional group. nih.gov These α-haloamides are efficient platforms for a multitude of chemical transformations. nih.gov The carbon-halogen bond is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to their role in forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.net

Halogenated aliphatic amides are key substrates in transition metal-catalyzed cross-coupling reactions and radical-mediated transformations. nih.govresearchgate.net Their ability to participate in reactions such as α-arylations, α-alkylations, and cyclizations makes them powerful tools for constructing complex molecular architectures, including various heterocyclic systems like β- and γ-lactams. nih.gov The reactivity of the chlorine atom in N-substituted chloroacetamides allows for its easy replacement by a wide range of nucleophiles, making these compounds versatile building blocks in synthetic chemistry. researchgate.netijpsr.info

Structural Distinctiveness of 2-chloro-N-(3,3-diphenylpropyl)acetamide

The specific structure of this compound, C₁₇H₁₈ClNO, sets it apart from simpler analogs. scbt.com Its molecular framework is defined by two key features: the bulky, non-polar 3,3-diphenylpropyl group attached to the amide nitrogen and the reactive alpha-chloroacetamido moiety. This combination of a large, sterically demanding substituent and a versatile reactive site forms the basis of its unique chemical character.

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key identifiers and properties of the title compound.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 137075-21-9 | scbt.com |

| Molecular Formula | C₁₇H₁₈ClNO | scbt.com |

| Molecular Weight | 287.78 g/mol | scbt.com |

Characterization of the 3,3-Diphenylpropyl Substituent’s Influence

The 3,3-diphenylpropyl group is a significant structural feature that imparts distinct properties to the molecule. Comprising a three-carbon chain with two phenyl rings attached to the terminal carbon, this substituent introduces considerable steric bulk. This steric hindrance can influence the molecule's conformational preferences and the accessibility of the reactive chloroacetamide site to incoming reagents.

Furthermore, the two phenyl rings make the substituent highly lipophilic (fat-soluble). nih.gov Lipophilicity is a critical parameter in medicinal chemistry, affecting how a molecule interacts with biological systems. nih.gov The study of related compounds, such as 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides, in quantitative structure-activity relationship (QSAR) models highlights that this particular substituent is used to probe the effects of structural modifications on biological affinity. nih.gov Therefore, the 3,3-diphenylpropyl group is expected to have a defining influence on the molecule's solubility, physical properties, and interactions with other chemical species.

Impact of the Alpha-Chloroacetamido Moiety

The alpha-chloroacetamido moiety (-NHC(=O)CH₂Cl) is the primary center of chemical reactivity in the molecule. The presence of the electron-withdrawing chlorine atom on the carbon adjacent to the amide carbonyl group makes this carbon an electrophilic center, readily targeted by nucleophiles. nih.govresearchgate.net This functional group is a versatile precursor for a wide range of chemical modifications.

Research on α-haloamides has demonstrated their utility in a variety of synthetic operations. nih.gov The predictable reactivity of this moiety allows for the strategic introduction of new functional groups and the construction of more complex molecular frameworks.

Table 2: Representative Chemical Transformations of the Alpha-Chloroacetamido Moiety

This interactive table outlines the diverse reactions enabled by the reactive α-chloro group, as established in the broader study of α-haloamides.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chlorine atom is displaced by various nucleophiles (O, N, S-based) to form new bonds. researchgate.net |

| Cross-Coupling Reactions | Transition metal-catalyzed formation of C-C bonds with organometallic reagents. nih.gov |

| Radical Cyclization | Formation of cyclic systems, such as β- and γ-lactams, through radical-mediated processes. nih.gov |

| Mannich-type Reactions | Acts as a latent enolate to react with imines, forming new C-C bonds. nih.gov |

| Heterocycle Synthesis | Serves as a three-atom unit for the construction of various heterocyclic rings. nih.gov |

Research Rationale and Scope of Investigation

The rationale for investigating this compound stems from its hybrid structure, which merges a reactive synthetic handle with a large, lipophilic substituent. The alpha-chloroacetamido group provides a platform for diverse chemical derivatization, enabling the synthesis of a library of related compounds. nih.govresearchgate.net Simultaneously, the 3,3-diphenylpropyl group confers specific steric and physicochemical properties that can be expected to modulate the reactivity of the molecule and influence its macroscopic behavior, such as solubility and crystallinity.

The scope of a systematic investigation into this compound would logically include:

Exploring the range of nucleophilic substitution reactions at the alpha-carbon to synthesize new derivatives.

Studying the influence of the bulky 3,3-diphenylpropyl substituent on the kinetics and outcomes of these reactions.

Characterizing the physical properties of the parent compound and its derivatives.

Utilizing the molecule as a building block in the synthesis of more complex and potentially functional molecular architectures.

Through such investigations, a comprehensive understanding of the chemical behavior and synthetic potential of this compound can be achieved.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetamide |

| Paracetamol |

Identification of Key Research Inquiries Pertaining to the Compound and its Analogues

The primary research inquiries for compounds structurally related to this compound are largely centered on their synthesis, structural characterization, and potential biological activities.

A significant area of investigation for N-substituted 2-chloroacetamides is their potential as bioactive agents. ijpsr.infoneliti.com These compounds have been synthesized and evaluated for a range of pharmacological activities, including antimicrobial, antifungal, and antidepressant effects. ijpsr.infoneliti.comnih.gov The research often involves modifying the substituent attached to the nitrogen atom to explore structure-activity relationships (SAR). nih.gov For instance, studies on various N-aryl 2-chloroacetamides have explored how different substituents on the aryl ring influence their biological profiles. nih.gov

Given the presence of the 3,3-diphenylpropyl group, another key research inquiry would be the investigation of its potential as an anticonvulsant agent. Amides derived from 3,3-diphenylpropionic acid have been synthesized and screened for their anticonvulsant properties, indicating that this diphenylpropyl scaffold is of interest in the search for new antiepileptic drugs.

Furthermore, the chloroacetamide moiety is a reactive functional group, making it a valuable intermediate in organic synthesis. researchgate.net Research in this area focuses on its utility in nucleophilic substitution reactions, where the chlorine atom is displaced to build more complex molecules and heterocyclic systems. researchgate.net

Overview of Methodological Approaches in its Scholarly Study

The scholarly study of this compound and its analogues employs a range of established and advanced methodological approaches, from synthesis and characterization to biological and computational evaluation.

Synthesis and Purification:

The synthesis of N-substituted 2-chloroacetamides is typically achieved through the chloroacetylation of a primary or secondary amine. ijpsr.inforesearchgate.net In the case of this compound, the synthesis would likely involve the reaction of 3,3-diphenylpropylamine (B135516) with chloroacetyl chloride. ijpsr.info The reaction conditions, such as solvent and temperature, are often optimized to maximize the yield and purity of the product. Purification of the synthesized compounds is commonly performed using techniques like recrystallization or column chromatography. ijpsr.info

Structural Characterization:

A crucial aspect of the research is the unambiguous determination of the chemical structure of the synthesized compounds. A combination of spectroscopic techniques is routinely employed for this purpose.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as the amide C=O and N-H bonds. ijpsr.info |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity and stereochemistry of the molecule. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound, further confirming its identity. ijpsr.info |

For crystalline compounds, single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state.

Biological Evaluation:

To investigate the potential biological activities of these compounds, a variety of in vitro and in vivo assays are utilized.

Antimicrobial Screening: The antimicrobial activity is often assessed using methods like the disc diffusion assay or by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. neliti.com

Antidepressant and Anticonvulsant Studies: In vivo models in animals, such as mice or rats, are used to evaluate potential antidepressant and anticonvulsant effects.

Computational Studies:

In modern drug discovery and chemical research, computational methods play a significant role. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are used to understand the relationship between the chemical structure of the compounds and their biological activity. nih.govnih.gov These computational studies can help in predicting the activity of new analogues and in understanding their mechanism of action at a molecular level. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3,3-diphenylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c18-13-17(20)19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZCDKTVMBGLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366616 | |

| Record name | 2-chloro-N-(3,3-diphenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137075-21-9 | |

| Record name | 2-chloro-N-(3,3-diphenylpropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N 3,3 Diphenylpropyl Acetamide and Structural Analogues

Strategies for Constructing the Acetamide (B32628) Core

The formation of the acetamide linkage is a cornerstone of this synthesis, primarily achieved through reactions that couple an amine with a chloroacetic acid derivative.

Chloroacetylation of Amines and Related Precursors

The most direct and widely employed method for synthesizing 2-chloro-N-(3,3-diphenylpropyl)acetamide and its analogues is the chloroacetylation of the corresponding primary or secondary amine. tandfonline.comresearchgate.netijpsr.info This reaction involves treating the amine precursor, 3,3-diphenylpropylamine (B135516), with chloroacetyl chloride. chemicalbook.com

The reaction is typically conducted in an inert organic solvent such as dichloromethane (B109758), acetone, toluene, or tetrahydrofuran (B95107). researchgate.netresearchgate.netresearchgate.netsphinxsai.com To neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, a base is generally required. uomustansiriyah.edu.iq Common bases used for this purpose include organic bases like triethylamine (B128534) or pyridine (B92270), or inorganic bases like potassium carbonate. researchgate.netresearchgate.netorgsyn.org In some procedures, an excess of the starting amine itself can serve as the base. researchgate.net The reaction conditions are often mild, proceeding efficiently at room temperature or with gentle cooling to control the initial exothermic reaction. sphinxsai.com

Condensation Reactions for Acetamide Synthesis

While reaction with an acid chloride is most common, acetamide synthesis can also be viewed through the broader lens of condensation reactions. In principle, this compound could be formed by the direct condensation of 3,3-diphenylpropylamine with chloroacetic acid. However, this approach requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond by removing water. This general strategy is a fundamental method for creating amides from carboxylic acids and amines.

Approaches for Incorporating the 3,3-Diphenylpropyl Scaffold

The synthesis of the key precursor, 3,3-diphenylpropylamine, is a critical preceding step. nih.gov Various synthetic routes have been developed to construct this diphenylpropyl scaffold, starting from more readily available materials. google.comscispace.com

Alkylation and Reductive Amination Routes in Diphenylpropylamine Synthesis

Reductive amination is a powerful and widely used method for synthesizing amines. wikipedia.orgmasterorganicchemistry.comuni-bayreuth.de This process involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced to the target amine. wikipedia.orgyoutube.com The reduction can be performed in the same pot using a selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, which reduces the imine faster than the carbonyl starting material. masterorganicchemistry.comharvard.edu Alternatively, catalytic hydrogenation over catalysts like palladium on carbon can be employed. youtube.com

Another classical approach is the alkylation of an amine. However, direct alkylation methods can sometimes be challenging to control and may lead to overalkylation, where the product amine reacts further with the alkylating agent. masterorganicchemistry.com

Formation of Key Diphenylpropyl Intermediates and Their Functionalization

A well-documented and efficient route to 3,3-diphenylpropylamine involves a two-step process starting from cinnamonitrile (B126248) and benzene (B151609). google.com

First, the synthesis of the intermediate 3,3-diphenylpropionitrile is achieved via a Friedel-Crafts alkylation reaction. google.comlibretexts.org In this step, cinnamonitrile reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comyoutube.com The catalyst activates the alkene component of cinnamonitrile, facilitating the electrophilic attack on the benzene ring to form the carbon-carbon bond, yielding the diphenyl structure. youtube.comkhanacademy.org

The second step is the conversion of the nitrile group in 3,3-diphenylpropionitrile to a primary amine. This is accomplished through catalytic hydrogenation. google.comresearchgate.net The nitrile is reduced under hydrogen gas pressure using a heterogeneous catalyst. nih.govresearchgate.netnih.gov Common catalysts for this transformation include Raney Nickel or Nickel on a diatomaceous earth support. google.com The reaction is typically carried out in a solvent such as methanol (B129727) with the addition of ammonia to help suppress the formation of secondary amine byproducts. google.com This reduction selectively converts the nitrile to 3,3-diphenylpropylamine with high yields. google.com

Multi-Step Synthetic Protocols and Optimization Parameters

The primary route to this compound involves the reaction of 3,3-diphenylpropylamine with chloroacetyl chloride or a related chloroacetylating agent. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Conditions and Solvent Systems for Enhanced Efficiency and Selectivity

The choice of reaction conditions and solvent is critical in directing the synthesis towards high yield and purity. For the acylation of amines with chloroacetyl chloride, a variety of solvents can be employed, with the selection often depending on the solubility of the starting materials and the desired reaction temperature.

Commonly used solvents for such reactions include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (B1210297), and toluene. ijpsr.info The reaction is typically conducted at reduced temperatures, often starting at 0 °C, to control the exothermic nature of the reaction and minimize the formation of side products. ijpsr.info The use of an ice-water bath is a common practice to maintain this low temperature during the addition of the highly reactive chloroacetyl chloride. ijpsr.info

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is generally required. Organic bases such as triethylamine (TEA) or pyridine are frequently used. ijpsr.info Inorganic bases like potassium carbonate have also been reported in the synthesis of analogous N-substituted chloroacetamides. The selection of the base can influence the reaction rate and the profile of impurities. For instance, in some acylation reactions, pyridine has been observed to provide a cleaner impurity profile compared to triethylamine. ijpsr.info

The reaction time is another important parameter, with reactions typically stirred for several hours at room temperature after the initial addition of the acylating agent. su.edu.ly Progress of the reaction is often monitored by thin-layer chromatography (TLC) to determine the point of completion. ijpsr.info

Table 1: Overview of Reaction Conditions for N-Acylation Reactions

| Parameter | Typical Conditions | Purpose |

| Solvent | Dichloromethane, Tetrahydrofuran, Ethyl Acetate | Dissolves reactants, facilitates reaction |

| Temperature | 0 °C to room temperature | Controls reaction rate, minimizes side products |

| Base | Triethylamine, Pyridine, Potassium Carbonate | Neutralizes HCl byproduct, drives reaction |

| Reaction Time | 1 to 24 hours | Ensures completion of the reaction |

Catalyst Systems and Reagent Stoichiometry

While many N-acylation reactions with acid chlorides proceed readily without a catalyst, certain protocols may employ catalysts to enhance the reaction rate, particularly with less reactive amines. However, for the synthesis of this compound from the corresponding amine and chloroacetyl chloride, the reaction is generally facile and does not necessitate a catalyst.

The stoichiometry of the reagents is a critical factor in maximizing the yield of the desired product. Typically, a slight excess of the chloroacetyl chloride (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the more valuable amine starting material. ijpsr.info An appropriate amount of base, usually in slight excess relative to the acid chloride, is also crucial for effective acid scavenging.

Advanced Purification and Isolation Techniques

Following the completion of the synthetic reaction, the crude product mixture requires purification to isolate this compound in a high state of purity. Standard workup procedures often involve quenching the reaction with water or an aqueous solution to remove excess reagents and water-soluble byproducts. ijpsr.info The organic layer is then separated, washed, dried, and concentrated.

Chromatographic Separation Methods

For highly pure samples, particularly for analytical or biological testing purposes, column chromatography is a widely used purification technique. Silica gel is the most common stationary phase for the purification of N-substituted acetamides. The choice of eluent (mobile phase) is determined by the polarity of the compound and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system is usually identified through preliminary analysis by thin-layer chromatography.

Recrystallization and Precipitation Techniques

Recrystallization is a powerful and commonly employed technique for the purification of solid organic compounds like this compound. This method relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures. Ethanol is a frequently used solvent for the recrystallization of N-substituted chloroacetamides. ijpsr.info The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals.

Precipitation is another method for isolating the product from the reaction mixture. This can be achieved by pouring the reaction mixture into a non-solvent, such as ice-cold water, which causes the desired product to precipitate out of the solution. ijpsr.info The resulting solid is then collected by filtration, washed with cold water to remove residual impurities, and dried.

Analytical Characterization of Synthetic Products

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions of the molecule. ijpsr.infosu.edu.ly

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the diphenyl groups, the methine proton (CH), the methylene (B1212753) protons (CH₂) adjacent to the nitrogen and the chlorine, and the amide proton (NH). The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, with characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. su.edu.ly

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (287.78 g/mol ). ijpsr.info

Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range and serves as an important indicator of purity.

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), Aromatic C-H stretch |

| ¹H NMR | Signals for aromatic, methine, methylene, and amide protons with appropriate chemical shifts and multiplicities |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₇H₁₈ClNO |

| Melting Point | A sharp and defined melting range for the pure compound |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the structural confirmation of acetamide derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the hydrogen and carbon framework of the molecule, while Infrared (IR) spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for confirming the structure of this compound. While specific spectral data for the target compound is not extensively published, the expected chemical shifts and coupling patterns can be inferred from its structure and comparison with related compounds. researchgate.netnih.govmdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the protons of the diphenylpropyl group and the chloroacetamide moiety. The methine proton (CH) adjacent to the two phenyl groups would appear as a triplet, coupled to the adjacent methylene (CH₂) group. The two methylene groups of the propyl chain would exhibit complex multiplets due to their diastereotopic nature and coupling to each other and the neighboring amide and methine protons. The protons of the chloromethyl (CH₂Cl) group would resonate as a singlet, and the amide proton (NH) would appear as a broad singlet or a triplet, depending on the solvent and coupling with the adjacent methylene group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the amide, the chloromethyl carbon, the methine carbon of the diphenylpropyl group, and the various aromatic and aliphatic carbons.

Data for structural analogues provide a reference for these expected values. For instance, in N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide, proton signals for the phenyl groups are observed in the aromatic region (7.12-7.80 ppm), and the amide proton appears at 8.30 ppm. nih.gov In various 2,2-dichloro-N-(substituted phenyl) acetamide derivatives, the amide proton signal is typically observed downfield, around 11.2 ppm, while aromatic protons resonate between 7.6 and 8.6 ppm. su.edu.ly

Interactive Table: Representative ¹H NMR Spectral Data for Acetamide Analogues

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide | Benzene-H | 7.12 - 7.80 (m) | nih.gov |

| NH | 8.30 (d, J = 9.2 Hz) | ||

| 2,2-Dichloro-N-(3-nitrophenyl)acetamide | Aromatic-H | 7.6 - 8.6 (m) | su.edu.ly |

| NH | 11.2 (s) | ||

| N-[2-(4-chlorophenyl)-2-(phenylamino)] acetamide | NH (amide) | 8.34 (s) | ijper.org |

| Aromatic-H | 6.60 - 7.25 (m) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups within a molecule. For this compound, key vibrational bands are expected for the amide group, the C-Cl bond, and the aromatic rings.

The spectrum would be characterized by:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amide N-H bond. For example, various 2-chloro-N-alkyl/aryl acetamides show N-H stretching vibrations between 3271 and 3282 cm⁻¹. ijpsr.info

Amide I Band (C=O Stretching): A strong absorption between 1630 and 1680 cm⁻¹. This is one of the most prominent peaks in the spectrum. In related acetamides, this C=O stretch is consistently observed, for instance, at 1683 and 1651 cm⁻¹ in N-(2-methyl-3-oxo-1,3-diphenylpropyl)acetamide nih.gov and around 1670 cm⁻¹ in other 2-chloro-N-aryl acetamides. ijpsr.info

Amide II Band (N-H Bending): A peak typically found around 1550 cm⁻¹, resulting from N-H bending and C-N stretching vibrations. ijpsr.info

C-Cl Stretching: A band in the fingerprint region, usually between 600 and 800 cm⁻¹. ijpsr.info

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹. nih.gov

The NIST Chemistry WebBook provides reference spectra for simpler analogues like 2-chloroacetamide (B119443) nist.gov and 2-chloro-N-(4-methylphenyl)-acetamide nist.gov, which confirm these characteristic absorption regions.

Interactive Table: Characteristic IR Absorption Frequencies for Acetamide Analogues

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 2-chloro-N-(3-chlorophenyl)acetamide | N-H stretch | 3282.95 | ijpsr.info |

| C=O stretch | 1666.55 | ||

| N-H bend | 1600.97 | ||

| N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide | N-H stretch | 3297 | nih.gov |

| C=O stretch | 1683, 1651 | ||

| 2,2-Di chloro - N - (3 - nitrophenyl) acetamide | N-H stretch | 3342 | su.edu.ly |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (Molecular Formula: C₁₇H₁₈ClNO), the exact molecular weight is 287.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 287, with an isotopic peak (M+2) at m/z 289, approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group, or the bond between the carbonyl group and the nitrogen atom.

McLafferty Rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule.

Cleavage of the Propyl Chain: Fragmentation of the N-(3,3-diphenylpropyl) side chain.

A prominent fragment would be the formation of the diphenylmethyl cation (m/z 167) or the 3,3-diphenylpropyl fragment. Analysis of related compounds supports these predictions. For example, the mass spectrum of 2-chloro-N-methyl-N-phenylacetamide shows a molecular ion at m/z 183 and a key fragment at m/z 106, corresponding to the N-methyl-N-phenyl moiety. ijpsr.info Similarly, 2-chloro-N,N-diphenylacetamide has a calculated molecular weight of 245.70 g/mol . nih.gov

Interactive Table: Mass Spectrometry Data for Acetamide Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 2-chloro-N-phenylacetamide | C₈H₈ClNO | 169.61 | 169 (M⁺), 120, 93 | ijpsr.info |

| 2-chloro-N-methyl-N-phenylacetamide | C₉H₁₀ClNO | 183.64 | 183 (M⁺), 148, 106 | ijpsr.info |

| 2-chloro-N-(3-chlorophenyl)acetamide | C₈H₇Cl₂NO | 204.05 | 203 (M⁺), 154, 127 | ijpsr.info |

| 2-chloro-N,N-diphenylacetamide | C₁₄H₁₂ClNO | 245.70 | 245 (M⁺) | nih.gov |

Chemical Reactivity and Derivatization Strategies

Reactivity Profile of the Alpha-Chloro Substituent

The chlorine atom alpha to the carbonyl group makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This feature is a cornerstone of the compound's reactivity, providing pathways for substitution and cyclization.

Pathways for Nucleophilic Displacement

The alpha-chloro position in 2-chloro-N-(3,3-diphenylpropyl)acetamide is activated for nucleophilic substitution reactions. Due to the presence of the adjacent carbonyl group, the reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net This mechanism involves a single transition state where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. ucsb.edu

A wide array of nucleophiles can be employed to displace the alpha-chloro substituent, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. nih.gov This versatility allows for the introduction of various functional groups at this position. The general applicability of using widely available nucleophiles such as those based on oxygen, nitrogen, sulfur, and halogens has been demonstrated for the α-functionalization of amides. nih.gov

Table 1: Representative Nucleophilic Displacement Reactions on α-Chloro Amides

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Primary or Secondary Amines (R₂NH) | α-Amino Acetamide (B32628) |

| Thiol | Thiolates (RS⁻) | α-Thio Acetamide |

| Azide | Sodium Azide (NaN₃) | α-Azido Acetamide |

| Hydroxide | Hydroxide Ion (OH⁻) | α-Hydroxy Acetamide |

The efficiency of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. The SN2 pathway typically results in an inversion of stereochemistry if the alpha-carbon is a chiral center. ucsb.edu

Potential for Ring Closure or Cyclization Reactions

The structure of this compound contains multiple sites that could potentially participate in intramolecular cyclization reactions. One plausible pathway is an intramolecular Friedel-Crafts-type alkylation. In this scenario, the electrophilic alpha-carbon could be attacked by one of the electron-rich phenyl rings, facilitated by a Lewis acid catalyst. This would lead to the formation of a new ring system, such as a substituted indolin-2-one derivative. The synthesis of N-phenyl-indolin-2-one from 2-chloro-N,N-diphenylacetamide via a variant of the Friedel-Crafts cyclization highlights the feasibility of such transformations. researchgate.net

Another possibility involves the amide nitrogen acting as an intramolecular nucleophile, attacking the alpha-carbon to form a three-membered aziridinone (B14675917) ring. However, this is generally less favorable due to ring strain. Studies on the intramolecular cyclization of N-aryl amides have demonstrated the formation of various heterocyclic structures, such as oxindoles, under specific reaction conditions. rsc.orgmdpi.com The reaction of arylpropargyl amides, for instance, can lead to benz[f]isoindoline derivatives through a sequence involving an intramolecular Diels-Alder reaction. rsc.org

Chemical Transformations of the Amide Linkage

The amide bond is known for its stability due to resonance, making its transformation challenging compared to other carbonyl derivatives like esters. nsf.gov However, under appropriate conditions, it can undergo reactions such as hydrolysis and transamidation.

Hydrolysis and Transamidation Reactions

Hydrolysis: The amide linkage in this compound can be cleaved through hydrolysis to yield 3,3-diphenylpropylamine (B135516) and chloroacetic acid. This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases.

Transamidation: This process involves the exchange of the amine portion of the amide with a different amine. Direct transamidation of unactivated amides is difficult due to the poor leaving group ability of the amide anion. nsf.gov However, recent advancements have enabled this transformation through various catalytic systems. mdpi.com These methods often involve the "activation" of the amide bond to make the carbonyl carbon more electrophilic. nsf.govresearchgate.net For N-substituted amides, transition-metal-free methods using strong bases like LiHMDS, as well as metal-catalyzed protocols, have been developed. nsf.govmdpi.com

Table 2: Catalytic Systems for Transamidation of N-Substituted Amides

| Catalyst Type | Example Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Metal-Free | LiHMDS | Room Temperature | nsf.gov |

| Nickel-Catalyzed | [CpNi(IPr)Cl] | High Temperature (140 °C) | researchgate.net |

| Iron-Catalyzed | Fe³⁺-montmorillonite | 70 °C, Solvent-free | mdpi.com |

These methods allow for the synthesis of new amides from this compound by reacting it with different primary or secondary amines, expanding the range of accessible derivatives.

Derivatization Methods for Functional or Analytical Enhancement

Chemical derivatization is a key strategy to modify the properties of a molecule for specific applications, such as improving its biological activity or enabling its detection and quantification.

Introduction of Bio-isosteres or Modified Side Chains

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug-like properties by substituting a functional group with another that has similar physical or chemical characteristics. nih.govdrughunter.com This approach can be applied to this compound to modulate its pharmacological or pharmacokinetic profile.

Potential bioisosteric modifications include:

Amide Bond Isosteres: The amide group itself can be replaced by other functionalities that mimic its hydrogen bonding capabilities and geometry, such as a trifluoroethylamine group or various heterocyclic rings (e.g., 1,2,4-triazole). drughunter.com

Phenyl Ring Isosteres: One or both of the phenyl rings could be replaced with other aromatic or non-aromatic cyclic systems to alter properties like lipophilicity, metabolic stability, and solubility. Examples of benzene (B151609) bioisosteres include heterocycles like thiophene, or saturated rings like bicyclo[1.1.1]pentane and 2-oxabicyclo[2.1.1]hexane. domainex.co.ukenamine.net

Side Chain Modification: The chloroacetamide side chain can be modified using the nucleophilic substitution reactions described in section 3.1.1. For instance, introducing polar groups could enhance aqueous solubility, while appending specific ligands could target the molecule to particular biological sites. The synthesis of derivatives of N-(3,3-diphenylpropyl)acetamide with different substituents on a phenylacetyl side chain has been reported, demonstrating the feasibility of such modifications. nih.govresearchgate.net

Table 3: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Potential Bioisostere(s) | Potential Property Change |

|---|---|---|

| Amide (-CONH-) | Trifluoroethylamine (-CF₃CH₂NH-), Heterocycles | Enhanced metabolic stability, altered polarity |

| Phenyl Ring | Thiophene, Pyridine (B92270), Bicycloalkanes | Modified lipophilicity, solubility, metabolic profile |

These derivatization strategies underscore the chemical versatility of this compound, making it a valuable scaffold for further chemical exploration.

Mechanistic Aspects of Key Chemical Reactions

The chemical reactivity of this compound is primarily centered around the chloroacetamide moiety. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon susceptible to nucleophilic attack, making nucleophilic substitution a key reaction pathway.

One of the fundamental reactions of this compound is its susceptibility to nucleophilic substitution at the carbon atom bearing the chlorine atom. This reactivity is a hallmark of α-halo amides. The general mechanism for this reaction can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. Given that the α-carbon is primary, an S(_N)2 mechanism is generally favored.

In an S(_N)2 reaction, a nucleophile directly attacks the electrophilic carbon atom, leading to a concerted displacement of the chloride ion. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile is forming a bond to the carbon while the carbon-chlorine bond is breaking.

A notable example of this reactivity is the reaction with soft nucleophiles like selenide (B1212193) ions. For instance, the reaction of a 2-chloro-N-arylacetamide with sodium hydrogen selenide proceeds via a nucleophilic substitution mechanism where the hydroselenide anion (HSe⁻) acts as the nucleophile, displacing the chloride to form a diorganyl selenide compound. ekb.eg

The proposed mechanism for the reaction of this compound with a generic nucleophile (Nu⁻) via an S(_N)2 pathway can be depicted as follows:

| Step | Description |

|---|---|

| 1 | The nucleophile (Nu⁻) approaches the electrophilic α-carbon from the side opposite to the chlorine atom. |

| 2 | A transition state is formed where the Nu-C bond is partially formed and the C-Cl bond is partially broken. |

| 3 | The C-Cl bond breaks completely, and the chloride ion (Cl⁻) departs as the leaving group, resulting in the formation of the substituted product. |

The large diphenylpropyl group attached to the nitrogen atom may exert some steric influence on the reaction rate, but the primary nature of the α-carbon generally allows for efficient nucleophilic substitution.

Structure Activity Relationships Sar and Molecular Design Principles

Stereochemical and Conformational Determinants of Activity

The spatial arrangement of atoms and the conformational flexibility of 2-chloro-N-(3,3-diphenylpropyl)acetamide are key determinants of its biological effects. These factors influence how the molecule fits into and interacts with the binding sites of its target macromolecules.

The 3,3-diphenylpropyl group is a significant feature of the molecule, characterized by its considerable bulk and conformational flexibility. This moiety can have several profound effects on the molecule's activity:

Steric Influence on Binding: The sheer size of the diphenylpropyl group can play a crucial role in receptor binding. It can either be a key pharmacophoric element that productively occupies a large hydrophobic pocket within a receptor or, conversely, it can sterically hinder the optimal binding of the chloroacetamide portion of the molecule. The two phenyl rings, not being coplanar, sweep out a large volume, and the propyl chain allows for a range of possible orientations of these rings relative to the amide backbone.

Conformational Flexibility and Induced Fit: The flexibility of the propyl chain allows the diphenylmethyl group to adopt numerous conformations. This flexibility can be advantageous, enabling the molecule to adapt its shape to the specific topology of a binding site—a concept known as "induced fit." However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding as the molecule becomes locked into a single conformation. The rotational freedom around the C-C single bonds of the propyl chain and the C-N amide bond allows the two phenyl rings to explore a wide conformational space.

| Feature of 3,3-Diphenylpropyl Moiety | Potential Impact on Activity | Rationale |

| Bulkiness | Can enhance binding affinity by filling a large hydrophobic pocket or cause steric hindrance. | The two non-coplanar phenyl rings occupy a significant volume. |

| Flexibility | Allows for induced fit to a receptor site, but can also lead to an entropic penalty upon binding. | Rotational freedom exists around the C-C bonds of the propyl chain. |

| Lipophilicity | Influences membrane permeability and overall pharmacokinetics. | The two phenyl groups are highly lipophilic. |

The amide bond (C-N) in this compound has partial double bond character due to resonance, which restricts free rotation around this bond fiveable.menanalysis.com. This restriction leads to the existence of rotational isomers, or rotamers, which can have different biological activities. The two primary planar conformations are typically referred to as s-cis and s-trans (or Z and E, respectively), referring to the relative orientation of the substituents on the nitrogen and the carbonyl oxygen.

For a secondary amide like this compound, the trans conformation, where the bulky 3,3-diphenylpropyl group is opposite to the carbonyl oxygen, is generally sterically favored and predominates. However, the cis conformation may also be present and could be the biologically active form for a particular target.

The energy barrier to rotation around the amide bond is significant, typically in the range of 15-20 kcal/mol, meaning that at room temperature, the interconversion between rotamers can be slow on the NMR timescale nih.gov. The specific rotational barrier can be influenced by the steric bulk of the N-substituent and the electronic nature of the acyl group fiveable.mersc.orgacs.org. Bulky substituents on the nitrogen can increase steric hindrance and further restrict rotation, leading to more stable and potentially separable rotamers fiveable.meresearchgate.net.

The existence of distinct, slowly interconverting rotamers can have important implications for drug design, as one rotamer may bind to a receptor with much higher affinity than the other. In such cases, designing molecules that are conformationally locked in the active rotameric form can lead to increased potency and selectivity.

Electronic and Steric Contributions of the Chloroacetamide Substructure

The chloroacetamide moiety is the chemically reactive part of the molecule, and its electronic and steric properties are critical for its mechanism of action, which often involves covalent modification of biological macromolecules.

The chlorine atom at the alpha-position to the carbonyl group has a profound influence on the electronic properties of the chloroacetamide substructure:

Inductive Electron Withdrawal: Chlorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I effect) futurelearn.com. This effect polarizes the C-Cl bond and, more importantly, increases the partial positive charge on the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack futurelearn.comlibretexts.org. This enhanced electrophilicity is key to the alkylating activity of chloroacetamides, which can react with nucleophilic residues in proteins, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine acs.org.

Leaving Group Ability: The chloride ion is a good leaving group, which facilitates the nucleophilic substitution reaction that leads to covalent bond formation with a biological target libretexts.orgresearchgate.net. The stability of the departing chloride ion contributes to the relatively high reactivity of the chloroacetamide group.

Steric Effects: While electronically activating, the chlorine atom also introduces some steric bulk, which can influence the approach of a nucleophile to the carbonyl carbon or the alpha-carbon. However, in most biological contexts, the electronic activation is the more dominant effect.

The reactivity of the chloroacetamide group can be modulated by changes in the electronic environment. While the 3,3-diphenylpropyl group is electronically remote from the chloroacetamide moiety, its steric bulk can influence the accessibility of the reactive center to nucleophiles.

| Property of Chlorine Atom | Electronic/Steric Effect | Consequence for Reactivity |

| High Electronegativity | Strong inductive electron withdrawal (-I) | Increases the electrophilicity of the carbonyl carbon. |

| Good Leaving Group | Stabilizes the negative charge upon departure. | Facilitates nucleophilic substitution reactions. |

| Atomic Size | Introduces steric bulk alpha to the carbonyl. | Can sterically hinder the approach of nucleophiles. |

Receptor Binding: The ability to form hydrogen bonds is a key contributor to the binding affinity and specificity of a ligand for its receptor. The N-H and C=O groups can form specific hydrogen bonds with complementary amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a protein's binding site, helping to anchor the molecule in a productive orientation.

Intermolecular Interactions: In the solid state and in solution, this compound molecules can form intermolecular hydrogen bonds with each other, which can influence properties such as melting point, boiling point, and solubility upenn.edunih.govyoutube.com. Secondary amides can form hydrogen-bonded chains or networks nih.gov.

The specific geometry of the hydrogen bonds (distance and angle) is critical for the strength of the interaction. The conformational flexibility of the 3,3-diphenylpropyl moiety can influence the accessibility of the amide group for hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for understanding how the physicochemical properties of a series of related compounds correlate with their biological activity jetir.org. While no specific QSAR studies on this compound have been reported, the principles of QSAR can be applied to understand how modifications to its structure would likely affect its activity.

A typical QSAR study on a series of analogues of this compound would involve synthesizing a library of related compounds with systematic variations in their structure and measuring their biological activity. These variations could include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing substituents on the phenyl rings would modulate the lipophilicity and electronic properties of the 3,3-diphenylpropyl moiety.

Modification of the Propyl Chain: Altering the length or rigidity of the linker between the diphenylmethyl group and the amide nitrogen could probe the optimal spatial relationship between these two parts of the molecule.

Replacement of the Chlorine Atom: Substituting the chlorine with other halogens (F, Br, I) or other leaving groups would systematically vary the reactivity of the chloroacetamide warhead.

The biological activity data would then be correlated with calculated molecular descriptors, such as:

Lipophilicity descriptors: log P, molar refractivity (MR)

Electronic descriptors: Hammett constants (σ), pKa, dipole moment

Steric descriptors: Taft steric parameters (Es), van der Waals volume

Topological descriptors: Molecular connectivity indices

QSAR models, often derived using multiple linear regression (MLR) or partial least squares (PLS), can provide quantitative insights into the SAR and guide the design of new, more potent compounds nih.govbg.ac.rsnih.govresearchgate.net. For conformationally flexible molecules like this compound, more advanced 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly useful nih.govacs.orgleidenuniv.nl. These methods take into account the three-dimensional shape and electrostatic and steric fields of the molecules, which are critical for understanding their interactions with a receptor. The challenge with flexible molecules in QSAR is to identify the bioactive conformation nih.govresearchgate.net.

| QSAR Descriptor Class | Examples | Relevance to this compound |

| Lipophilicity | log P, MR | Important for membrane permeability and hydrophobic interactions. |

| Electronic | Hammett constants (σ), Dipole Moment | Describes the electronic influence of substituents on reactivity and binding. |

| Steric | Taft parameters (Es), Molar Volume | Quantifies the size and shape of substituents and their effect on binding. |

| 3D-QSAR Fields | Steric, Electrostatic | Maps the 3D properties of the molecule to its activity, crucial for flexible molecules. |

Selection and Interpretation of Molecular Descriptors

The biological activity of a compound is intrinsically linked to its physicochemical and structural properties. In Quantitative Structure-Activity Relationship (QSAR) studies, these properties are quantified by molecular descriptors. For acetamide (B32628) derivatives with potential anticonvulsant activity, a range of descriptors are crucial for building predictive models. These descriptors fall into several categories:

Constitutional Descriptors (0D & 1D): These are the simplest descriptors, reflecting the molecular composition and constitution without considering the 3D geometry. They include atom counts, molecular weight, and counts of specific functional groups. While fundamental, models based solely on these descriptors often lack high statistical quality.

Topological Descriptors (2D): These numerical descriptors are derived from the 2D representation of a molecule. They characterize molecular size, shape, branching, and connectivity. For acetamide derivatives, topological features have been shown to play an important role in their biological activity. kg.ac.rs

Geometrical Descriptors (3D): These descriptors require the 3D coordinates of the atoms in the molecule and describe the molecule's 3D properties. They provide information about the spatial arrangement of atoms and are crucial for understanding how a molecule interacts with its biological target.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of a molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). Electronic features are significant in determining the anticonvulsant activity of related molecules. kg.ac.rs

For a molecule like this compound, key descriptors would include those that define its lipophilicity (e.g., LogP), size and shape (e.g., molecular volume, surface area), and electronic characteristics stemming from the chloroacetamide and diphenylpropyl moieties. The interpretation of these descriptors allows researchers to hypothesize which molecular features are essential for activity. For instance, the lipophilic diphenylpropyl group is critical for crossing the blood-brain barrier, a necessary step for centrally-acting agents. nih.gov The chloroacetamide group, with its hydrogen bond donor and acceptor capabilities, is likely involved in specific interactions with a biological target.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. scholarsresearchlibrary.com The development of a robust QSAR model is a multi-step process:

Data Set Selection: A diverse set of structurally related compounds with experimentally determined biological activities is required. For modeling the activity of this compound, a series of N-substituted acetamides with anticonvulsant data would be ideal.

Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated using specialized software.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates a selection of descriptors with the observed biological activity. kg.ac.rsresearchgate.net The goal is to find the simplest model with the highest predictive power.

Model Validation: The predictive ability of the QSAR model must be rigorously validated. This involves both internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a set of compounds not included in the model's development. scholarsresearchlibrary.com

Studies on related acetamide derivatives have shown that combining 2D and 3D descriptors often yields models with high predictive quality for anticonvulsant activity. kg.ac.rsresearchgate.net For instance, a QSAR study on benzylacetamide derivatives produced a model with a high correlation coefficient (R² > 0.9) and good predictive power, indicating the importance of both topological and electronic features. scholarsresearchlibrary.com Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues of this compound.

Structure-Activity Investigations Across Related Chemical Classes

The SAR of this compound can be further elucidated by comparing it with other structurally related chemical classes that exhibit biological activities.

Comparative Analysis with Other Acetamide Derivatives Exhibiting Biological Activities

The acetamide moiety is a common feature in many biologically active compounds. researchgate.net By comparing this compound with other bioactive acetamides, key structural requirements for different activities can be identified.

Anticonvulsant Acetamides: A common structural pattern for anticonvulsant activity includes a nitrogen-containing system, at least one carbonyl group, and one or two phenyl groups. scholarsresearchlibrary.com this compound fits this pattern well. Variations in the N-substituent and the group attached to the acetyl moiety can significantly impact potency and selectivity.

Antimicrobial Acetamides: Other N-substituted 2-chloroacetamides have been synthesized and shown to possess significant antibacterial and antifungal properties. ijpsr.info The nature of the aryl or alkyl group on the nitrogen atom is critical in determining the spectrum of antimicrobial activity. nih.gov

Antioxidant and Anti-inflammatory Acetamides: Certain acetamide derivatives have demonstrated antioxidant and anti-inflammatory activities. nih.gov For example, some N-(3,3-diphenylpropyl)acetamide derivatives have been investigated for their ability to scavenge free radicals and inhibit nitric oxide production. nih.gov

| Acetamide Derivative Class | Key Structural Features | Observed Biological Activities | Reference |

|---|---|---|---|

| N-benzylacetamides | Nitrogen heterocycle, carbonyl group, phenyl group(s) | Anticonvulsant | scholarsresearchlibrary.com |

| N-aryl/alkyl 2-chloroacetamides | Chloroacetyl group, varied N-substituents | Antibacterial, Antifungal | ijpsr.info |

| N-(3,3-diphenylpropyl)acetamides | Diphenylpropyl group, acetamide core | Antioxidant, Anti-inflammatory | nih.gov |

| Flavonoid acetamides | Acetamide moieties on a flavonoid scaffold | Improved bioavailability, altered antioxidant properties | researchgate.net |

SAR of Diphenylpropyl-Containing Compounds (e.g., CCR5 Receptor Antagonists, Glucocorticoid Sensitizers, Serotonin (B10506) Receptor Ligands)

The 3,3-diphenylpropyl group is a significant pharmacophore found in ligands for various biological targets. Understanding its role in other contexts provides valuable insight into its potential interactions.

CCR5 Receptor Antagonists: The 1-(3,3-diphenylpropyl)-piperidinyl scaffold is a core element in a class of potent C-C chemokine receptor type 5 (CCR5) antagonists, which are investigated as anti-HIV agents. nih.gov QSAR studies on these compounds have highlighted the importance of the diphenylpropyl moiety for receptor binding affinity. nih.govnih.gov The two phenyl rings are thought to engage in hydrophobic interactions within the receptor binding pocket.

Glucocorticoid Sensitizers: While direct examples of diphenylpropyl-containing glucocorticoid sensitizers are less common, the general principles of glucocorticoid receptor (GR) binding involve a rigid steroid core. The SAR of glucocorticoids is well-defined, with specific substitutions on the steroid nucleus modulating activity. researchgate.netuomustansiriyah.edu.iq The flexible diphenylpropyl group would represent a significant departure from the typical rigid ligands for the GR.

Serotonin Receptor Ligands: The arylpiperazine moiety is a common feature in many serotonin (5-HT) receptor ligands. sci-hub.semdpi.comresearchgate.net The diphenylpropyl group, with its aromatic and lipophilic character, could potentially interact with serotonin receptors, which have binding pockets that accommodate such features. nih.gov

Systematic Variations and Positional Effects on Activity and Selectivity Profiles

Systematic structural modifications of this compound would be essential to probe the SAR and optimize its activity and selectivity.

Variations on the Phenyl Rings: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on the two phenyl rings would modulate the electronic and steric properties of the molecule. This can affect binding affinity and selectivity for the target. For example, in other bioactive series, such substitutions have been shown to drastically alter activity. ijpsr.info

Modifications of the Propyl Linker: Altering the length of the alkyl chain connecting the diphenylmethyl group to the acetamide nitrogen could affect the spatial orientation of the key pharmacophoric groups. Shortening or lengthening the chain may improve or hinder the optimal fit within a receptor's binding site.

Replacement of the Chloro-acetyl Group: Replacing the chlorine atom with other halogens (F, Br) or small alkyl groups would probe the importance of this specific atom for activity. The entire chloroacetyl group could also be replaced with other acyl groups to investigate the impact on target interaction and metabolic stability. researchgate.net

| Modification Site | Proposed Variation | Potential Effect on Activity/Selectivity |

|---|---|---|

| Diphenylpropyl Moiety | Substitution on phenyl rings (e.g., -F, -Cl, -CH₃, -OCH₃) | Alter electronic and steric properties, potentially improving binding affinity and selectivity. |

| Varying the length of the propyl chain | Change the distance between the diphenyl and acetamide groups, affecting receptor fit. | |

| Acetamide Moiety | Replacement of the chlorine atom (e.g., with H, F, Br) | Probe the role of the halogen in target interaction. |

| Replacement of the N-H proton (e.g., with a methyl group) | Eliminate hydrogen bond donor capability, assessing its importance. |

Mechanistic Investigations of Biological Activities in Vitro Focus

Identification of Molecular Targets and Biological Pathways

Receptor Binding and Modulation Studies

There is currently no publicly available research detailing the specific interactions of 2-chloro-N-(3,3-diphenylpropyl)acetamide with the CCR5 receptor or its effects on Serotonin (B10506) 2A receptor β-arrestin 2 recruitment. The CCR5 receptor is a known target for anti-inflammatory and antiviral agents, while β-arrestin 2 recruitment by the Serotonin 2A receptor is a key pathway in neuropsychopharmacology. mdpi.comnih.gov Without dedicated binding assays and functional studies, any potential activity of this compound at these targets remains speculative.

Enzyme Inhibition Profiling

The potential for this compound to act as an enzyme inhibitor has been considered, particularly in the context of soluble epoxide hydrolase (sEH). Inhibition of sEH is a therapeutic strategy for managing inflammation and neuropathic pain. nih.govnih.gov A structurally similar compound, N-(3,3-diphenyl-propyl)-nicotinamide (DPN), has been identified as an inhibitor of sEH. nih.gov However, no direct enzymatic assays have been reported for this compound to confirm or quantify any inhibitory activity against sEH or other enzymes.

Cellular Assay Methodologies for Activity Profiling (In Vitro Focus)

Development of Cell-Based Bioassays for Functional Characterization

The development of specific cell-based bioassays is crucial for characterizing the functional activity of novel compounds. Such assays could elucidate the mechanism of action and cellular effects of this compound. At present, there are no published studies describing the development or use of cell-based bioassays specifically designed for this compound.

In Vitro Potency Assessment Techniques

The determination of the half maximal inhibitory concentration (IC50) is a standard method for quantifying the in vitro potency of a compound. mdpi.com This technique is widely used to assess the effectiveness of a substance in inhibiting a specific biological or biochemical function. There is no available literature reporting the IC50 values of this compound for any biological target.

Evaluation of Specific Biological Responses

While direct studies on this compound are lacking, research on related acetamide (B32628) derivatives provides some context for its potential biological activities.

Antioxidant Activity: A study investigating various acetamide derivatives, including some with the N-(3,3-diphenylpropyl) moiety, explored their antioxidant properties. nih.govresearchgate.netnih.gov These studies utilized assays such as the scavenging of the ABTS radical to quantify antioxidant capacity. nih.govresearchgate.net However, the specific 2-chloro derivative was not included in these investigations.

Anti-inflammatory Mechanisms: The anti-inflammatory potential of acetamide derivatives is an active area of research. nih.govresearchgate.netarchivepp.com Mechanisms often involve the inhibition of inflammatory enzymes like cyclooxygenase (COX). archivepp.com While some N,N-diphenylacetamide derivatives have been docked with COX enzymes to evaluate their potential binding, these studies did not include the 3,3-diphenylpropyl variant. orientjchem.org

Antimicrobial Effects: The antimicrobial properties of 2-chloro-N-arylacetamides have been reported against various bacteria and fungi. nih.govresearchgate.netscielo.brnih.govjournalnx.comijpsr.info The presence of the chloro group in the acetamide structure appears to be important for this activity. nih.gov However, the specific compound this compound has not been explicitly tested in these antimicrobial assays.

Table of Investigated Activities in Related Acetamide Derivatives

| Biological Activity | Assay/Methodology | Compound Class Investigated | Reference |

|---|---|---|---|

| Antioxidant | ABTS radical scavenging | Acetamide derivatives with N-(3,3-diphenylpropyl) moiety | nih.govresearchgate.net |

| Anti-inflammatory | In-silico docking with COX enzymes | 2-chloro-N,N-diphenylacetamide derivatives | orientjchem.org |

Investigation of Downstream Molecular and Cellular Effects (e.g., gene expression, protein modulation, cellular cytotoxicity mechanisms)

Extensive searches of publicly available scientific literature and research databases did not yield specific information regarding the downstream molecular and cellular effects of this compound. Consequently, there is no reported data on its impact on gene expression, protein modulation, or the specific mechanisms of cellular cytotoxicity.

Research on analogous chloroacetamide compounds has primarily focused on their synthesis, chemical reactivity, and potential as antimicrobial or herbicidal agents. While some studies have explored the biological activities of other acetamide derivatives, including those with an N-(3,3-diphenylpropyl) moiety, the specific molecular and cellular effects of the 2-chloro variant remain uninvestigated in the available literature.

Therefore, data tables and detailed research findings concerning the modulation of specific genes or proteins, or the elucidation of cytotoxic pathways induced by this compound, cannot be provided at this time. Further research is required to characterize the molecular and cellular pharmacology of this compound.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for understanding the dynamic nature of molecules and their interactions with biological systems.

Conformational analysis is a critical first step in understanding the three-dimensional structure of 2-chloro-N-(3,3-diphenylpropyl)acetamide. This molecule possesses several rotatable bonds, leading to a multitude of possible spatial arrangements (conformers). Identifying the low-energy conformers is crucial, as these are the most likely to be present under experimental conditions and to be biologically active.

Molecular dynamics (MD) simulations would further elaborate on the molecule's flexibility and conformational preferences over time. By simulating the motion of atoms and bonds, MD can reveal how the molecule behaves in different environments, such as in a solvent or near a biological target. This would provide a dynamic picture of the molecule's shape and how the diphenylpropyl and chloroacetamide moieties orient themselves relative to each other.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular motions. |

| Solvent Model | Explicit or implicit representation of the solvent environment. | Crucial for simulating the molecule's behavior in a biological context. |

| Simulation Time | The duration of the molecular dynamics trajectory. | Longer simulation times provide a more thorough sampling of conformational space. |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. For this compound, docking studies could be employed to hypothesize its binding mode to potential biological targets. This process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their steric and energetic compatibility.

The results of docking simulations can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the target. For instance, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the two phenyl groups could engage in hydrophobic or π-π stacking interactions within a receptor's binding pocket. Such studies are instrumental in rational drug design and in understanding the potential mechanism of action of a compound.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed understanding of the electronic properties of a molecule.

The electronic structure of this compound can be elucidated using methods like Density Functional Theory (DFT). A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.govresearchgate.net The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. |

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be valuable for its characterization. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in the interpretation of experimental data.

By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical ¹H and ¹³C NMR chemical shifts can be predicted. Comparing these predicted spectra with experimental ones can help confirm the molecule's structure and assign specific spectral peaks to corresponding atoms or functional groups.

Chemical reactivity descriptors, derived from quantum chemical calculations, provide further insight into the reactivity of this compound. The Molecular Electrostatic Potential (MEP) map, for example, illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui functions are another tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov For this compound, this analysis could pinpoint which atoms are most susceptible to chemical modification, providing valuable information for understanding its chemical behavior and potential metabolic fate.

Advanced Cheminformatics and Machine Learning Methodologies

The exploration of "this compound" and its derivatives can be significantly accelerated and refined through the application of advanced computational and theoretical chemistry. These methodologies, particularly in the realm of cheminformatics and machine learning, offer powerful tools for predicting biological activity, designing novel compounds, and understanding complex structure-activity relationships (SAR). While specific studies focusing exclusively on "this compound" using these techniques are not prevalent in publicly available literature, the principles and successful applications to structurally related N-substituted acetamides and other bioactive molecules provide a clear framework for its potential computational evaluation.

Application of Artificial Neural Networks and Genetic Algorithms in SAR Prediction

The prediction of the biological activity of a compound based on its molecular structure is a cornerstone of modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish this relationship. nih.govspringernature.com Artificial Neural Networks (ANNs) have emerged as a powerful tool in developing sophisticated QSAR models due to their ability to capture complex, non-linear relationships between molecular descriptors and biological activity. nih.govresearchgate.net

In the context of "this compound," an ANN-based QSAR model could be developed to predict its potential biological activities. This would involve curating a dataset of structurally similar compounds with known activities, calculating a wide range of molecular descriptors for each, and then training an ANN to recognize the patterns that correlate with the desired biological effect. For instance, studies on other N-(substituted phenyl)-2-chloroacetamides have successfully utilized QSAR to analyze their antimicrobial potential. nih.gov

Genetic algorithms (GAs) can be employed in conjunction with ANNs to optimize the selection of the most relevant molecular descriptors for the QSAR model. GAs are search algorithms inspired by the process of natural selection. researchgate.net They can efficiently explore the vast space of possible descriptor combinations to identify a subset that yields the most predictive QSAR model. This is crucial for building robust and interpretable models that are not overfitted to the training data. The application of GAs in combinatorial library design is also well-established, where they can be used to select for molecules with desired properties. acs.orgnih.govacs.org

A hypothetical workflow for applying ANNs and GAs to predict the SAR of "this compound" analogs could involve:

Data Collection: Assembling a database of acetamide (B32628) derivatives with experimentally determined biological activities.

Descriptor Calculation: Computing a comprehensive set of molecular descriptors (e.g., topological, electronic, steric) for each compound.

Feature Selection: Utilizing a genetic algorithm to select the most informative subset of descriptors.

Model Training: Training an artificial neural network on the selected descriptors and corresponding biological activities.

Model Validation: Rigorously validating the predictive power of the trained ANN model using external test sets and statistical metrics.